9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride, aluminium salt
Overview
Description
9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride, aluminium salt is an organic pigment known for its vibrant red color. It is widely used in various industries, including coatings, plastics, and inks, due to its excellent color strength, lightfastness, and stability. This pigment is part of the azo pigment family, which is characterized by the presence of one or more azo groups (-N=N-) that link aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride, aluminium salt typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments to facilitate the diazotization process. For example, the diazonium salt solution is prepared under acidic conditions, and then the coupling component is added dropwise to form the pigment .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch processes. The reaction is carefully controlled to ensure consistent particle size and color properties. The pigment is often subjected to additional treatments, such as surface modification with inorganic additives like kaolin, to enhance its properties, including thermal stability and flowability .
Chemical Reactions Analysis
Types of Reactions
9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride, aluminium salt undergoes various chemical reactions, including:
Oxidation: The pigment can be oxidized under certain conditions, leading to changes in its color properties.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of aromatic amines.
Substitution: The aromatic rings in the pigment can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium dithionite for reduction. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can produce aromatic amines.
Scientific Research Applications
9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride, aluminium salt has a wide range of scientific research applications:
Chemistry: It is used as a standard pigment in various analytical techniques to study the properties of azo compounds.
Biology: The pigment is used in histological staining to highlight specific structures in biological tissues.
Medicine: Research is ongoing to explore the potential use of this compound in drug delivery systems due to its stability and biocompatibility.
Mechanism of Action
The mechanism of action of 9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride, aluminium salt involves its interaction with light and other molecules. The azo groups in the pigment absorb specific wavelengths of light, resulting in its characteristic red color. The molecular targets and pathways involved in its effects include the interaction with light-absorbing molecules and the stabilization of the pigment particles through surface modifications .
Comparison with Similar Compounds
9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride, aluminium salt can be compared with other similar compounds, such as:
C.I. Pigment Red 170: Known for its good color tone and high tinctorial strength, but it has limitations in weather resistance and thermal stability.
C.I. Pigment Red 177: This pigment has improved thermal stability and is used in high-temperature applications.
C.I. Pigment Red 101: An iron oxide-based pigment with excellent opacity and stability but a different shade of red.
This compound stands out due to its unique combination of color strength, stability, and versatility in various applications.
Properties
IUPAC Name |
aluminum;2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzoate;trichloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C28H30N2O3.Al.3ClH/c3*1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32;;;;/h3*9-18H,5-8H2,1-4H3;;3*1H/q;;;+3;;;/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGHTXIEAUDTPC-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)[O-].CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)[O-].CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)[O-].[Al+3].[Cl-].[Cl-].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H90AlCl3N6O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201029702 | |
Record name | Aluminium chloride - 2-[6-(diethylamino)-3-(diethyliminio)-3H-xanthen-9-yl]benzoate (1:3:3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201029702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1461.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12227-77-9 | |
Record name | 9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride , aluminium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012227779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aluminium chloride - 2-[6-(diethylamino)-3-(diethyliminio)-3H-xanthen-9-yl]benzoate (1:3:3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201029702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-(2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride , aluminium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.206 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.